Cas no 1040011-54-8 (4-{(3,5-Dichloro-2-hydroxyphenyl)methylamino}benzene-1-sulfonamide)

1040011-54-8 structure
اسم المنتج:4-{(3,5-Dichloro-2-hydroxyphenyl)methylamino}benzene-1-sulfonamide
كاس عدد:1040011-54-8
وسط:C13H12Cl2N2O3S
ميغاواط:347.216979980469
MDL:MFCD13374549
CID:5069204
PubChem ID:29559803
4-{(3,5-Dichloro-2-hydroxyphenyl)methylamino}benzene-1-sulfonamide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide
- 4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]benzenesulfonamide
- BDBM50139130
- 4-{(3,5-Dichloro-2-hydroxyphenyl)methylamino}benzene-1-sulfonamide
-
- MDL: MFCD13374549
- نواة داخلي: 1S/C13H12Cl2N2O3S/c14-9-5-8(13(18)12(15)6-9)7-17-10-1-3-11(4-2-10)21(16,19)20/h1-6,17-18H,7H2,(H2,16,19,20)
- مفتاح Inchi: LQYZOJLODAHKHF-UHFFFAOYSA-N
- ابتسامات: ClC1=CC(=CC(=C1O)CNC1C=CC(=CC=1)S(N)(=O)=O)Cl
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 3
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 21
- تدوير ملزمة العد: 4
- تعقيدات: 435
- إكسلوغ 3: 2.7
- طوبولوجي سطح القطب: 101
4-{(3,5-Dichloro-2-hydroxyphenyl)methylamino}benzene-1-sulfonamide الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216766-10.0g |
4-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide |
1040011-54-8 | 95% | 10.0g |
$3697.0 | 2023-07-09 | |
Enamine | EN300-216766-1.0g |
4-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide |
1040011-54-8 | 95% | 1.0g |
$860.0 | 2023-07-09 | |
Enamine | EN300-216766-2.5g |
4-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide |
1040011-54-8 | 95% | 2.5g |
$1685.0 | 2023-09-16 | |
Enamine | EN300-216766-5g |
4-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide |
1040011-54-8 | 95% | 5g |
$2493.0 | 2023-09-16 | |
1PlusChem | 1P01BCMG-5g |
4-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide |
1040011-54-8 | 95% | 5g |
$3144.00 | 2023-12-26 | |
1PlusChem | 1P01BCMG-250mg |
4-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide |
1040011-54-8 | 95% | 250mg |
$588.00 | 2023-12-26 | |
1PlusChem | 1P01BCMG-500mg |
4-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide |
1040011-54-8 | 95% | 500mg |
$892.00 | 2023-12-26 | |
Enamine | EN300-216766-0.05g |
4-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide |
1040011-54-8 | 95% | 0.05g |
$201.0 | 2023-09-16 | |
Enamine | EN300-216766-0.1g |
4-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide |
1040011-54-8 | 95% | 0.1g |
$298.0 | 2023-09-16 | |
Enamine | EN300-216766-0.5g |
4-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide |
1040011-54-8 | 95% | 0.5g |
$671.0 | 2023-09-16 |
4-{(3,5-Dichloro-2-hydroxyphenyl)methylamino}benzene-1-sulfonamide الوثائق ذات الصلة
-
1. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
1040011-54-8 (4-{(3,5-Dichloro-2-hydroxyphenyl)methylamino}benzene-1-sulfonamide) منتجات ذات صلة
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
الموردين الموصى بهم
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Wuhan brilliant Technology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة
